molecular formula C18H25N3O2S B6450651 tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate CAS No. 2335462-67-2

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

Cat. No. B6450651
CAS RN: 2335462-67-2
M. Wt: 347.5 g/mol
InChI Key: PPXPMXCBPLFJFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . The tert-butyl group and the benzothiazolyl group attached to the piperazine ring suggest that this compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation Reagent

Biologically Active Compound Synthesis

Indazole Derivatives with Multifaceted Effects

Green Chemistry: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Future Directions

The future directions for this compound would depend on its properties and potential applications. Piperazine derivatives are considered an important synthetic strategy in the field of drug discovery , suggesting potential future research directions in this area.

properties

IUPAC Name

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-12-10-13(2)15-14(11-12)24-16(19-15)20-6-8-21(9-7-20)17(22)23-18(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPMXCBPLFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

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